![molecular formula C19H15N5O2 B2399996 N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1319206-45-5](/img/structure/B2399996.png)
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide
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Description
Synthesis Analysis
A practical, economical, and scalable process for the synthesis of a similar compound, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, has been reported . The low-cost industrial byproduct phthalhydrazide was used as the starting material to construct the phthalazinone moiety, which allowed access to the key intermediate by the Negishi coupling reaction .Molecular Structure Analysis
The molecular structure of a similar compound, N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)butyramide, has been analyzed . The molecular formula is C13H15N3O2 and the molecular weight is 245.28 g/mol .Chemical Reactions Analysis
The synthesis of a similar compound, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, involves several chemical reactions . The process starts with the low-cost industrial byproduct phthalhydrazide and constructs the phthalazinone moiety, which is then used to access the key intermediate by the Negishi coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)butyramide, have been analyzed . The molecular weight is 245.28 g/mol, it has a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .Scientific Research Applications
Poly (ADP-ribose) Polymerase (PARP) Inhibition
- N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide serves as an intermediate in the synthesis of phthalazinone scaffolds that exhibit potent inhibition of poly (ADP-ribose) polymerase (PARP). PARP inhibitors are promising anticancer agents, particularly in the treatment of breast and ovarian cancers. By blocking PARP activity, these compounds enhance DNA damage response and sensitize cancer cells to chemotherapy and radiation therapy .
Anticancer Properties
- Researchers have explored derivatives of this compound for their potential anticancer effects. Analogues containing benzyl, 4-methylbenzyl, or 4-chlorobenzyl groups linked to the sulfur atom have demonstrated significant potency against lung cancer cell lines. These derivatives exhibit IC50 values below 10 µM, comparable to that of cisplatin, a widely used chemotherapeutic agent .
Design of Isocorydine Derivatives
- N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide has been employed in the design of isocorydine derivatives with anticancer properties. Isocorydine is a natural alkaloid known for its cytotoxic effects. By modifying its structure using this compound, researchers aim to enhance its selectivity and efficacy against cancer cells .
properties
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-phenyl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-18-14-9-5-4-8-13(14)17(23-24-18)11-20-19(26)16-10-15(21-22-16)12-6-2-1-3-7-12/h1-10H,11H2,(H,20,26)(H,21,22)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDUPEVCRVRQMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=NNC(=O)C4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide |
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